Regioisomeric Identity: 3-Phenyl vs. 2-Phenyl Substitution Determines Synthetic and Biological Vectoring in the 5,7-Dimethylpyrazolo[1,5-a]pyrimidine Series
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 61552-61-2) and 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine (CAS 87119-67-3) are explicit positional isomers differing only in the attachment point of the phenyl ring to the pyrazolo[1,5-a]pyrimidine core. This regioisomerism produces distinct InChI Keys (OJFZWNJQKGLQJY-UHFFFAOYSA-N for the 3-phenyl isomer vs. AZWWKRAUFGDLEV-UHFFFAOYSA-N for the 2-phenyl isomer) and dictates divergent chemical reactivity. Within the CRF-1 receptor antagonist program, the 3-phenylpyrazolo[1,5-a]pyrimidine series was the scaffold yielding potent antagonists with optimized lipophilicity (e.g., NBI 30545 with log D = 2.78 and aqueous solubility >10 mg/mL), whereas the 2-phenyl substitution pattern is not represented among optimized leads in that program [1][2]. NMR spectroscopic studies on N-alkylation regioselectivity of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine iodomethylates demonstrated that alkylation occurs at the N(4) atom of the pyrimidine fragment, a reactivity pattern that would differ for the 3-phenyl isomer due to altered electron density distribution [3].
| Evidence Dimension | Phenyl substitution position and its consequences for scaffold derivatization and biological lead identification |
|---|---|
| Target Compound Data | 3-Phenyl substitution; InChI Key OJFZWNJQKGLQJY-UHFFFAOYSA-N; part of the 3-phenylpyrazolo[1,5-a]pyrimidine series yielding potent CRF-1 antagonists with optimized physicochemical properties |
| Comparator Or Baseline | 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine (CAS 87119-67-3); InChI Key AZWWKRAUFGDLEV-UHFFFAOYSA-N; 2-phenyl substitution pattern not associated with the same CRF-1 antagonist optimization trajectory |
| Quantified Difference | Distinct InChI Keys and SMILES strings; divergent N-alkylation regiochemistry; differential representation in lead optimization programs (3-phenyl series: multiple optimized leads reported; 2-phenyl series: no equivalent lead optimization data found) |
| Conditions | Comparative structural analysis based on PubChem entries [2]; CRF-1 receptor binding and functional antagonist assays in the 3-phenyl series [1]; NMR regiochemistry studies on 2-phenyl analogs [3] |
Why This Matters
Procurement of the correct regioisomer is critical: the 3-phenyl isomer serves as the entry point to a validated medicinal chemistry series (CRF-1 antagonists), whereas the 2-phenyl isomer maps to a different and less-characterized chemical space with distinct reactivity, making them non-substitutable for SAR or lead generation purposes.
- [1] Chen, C.; Wilcoxen, K. M.; Huang, C. Q.; McCarthy, J. R.; Chen, T.; Grigoriadis, D. E. Optimization of 3-Phenylpyrazolo[1,5-a]pyrimidines as Potent Corticotropin-Releasing Factor-1 Antagonists with Adequate Lipophilicity and Water Solubility. Bioorg. Med. Chem. Lett. 2004, 14 (13), 3409–3413. View Source
- [2] PubChem Compound Summary for CID 737207. 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine (CAS 87119-67-3). National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] Synthesis of N-Alkyl Derivatives of Pyrazolo[1,5-a]pyrimidine and Their Transformation Under the Action of Methylamine (Russian original). NOEDIF NMR spectroscopic study of 5,7-dimethyl-2-phenyl- and 2,5,7-triphenylpyrazolo[1,5-a]pyrimidine iodomethylates. 2024. View Source
